![molecular formula C19H23N3O3S B2722959 N-(2,5-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320379-74-4](/img/structure/B2722959.png)
N-(2,5-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Description
N-(2,5-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. Compounds with the pyrazole moiety have shown promising activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. These compounds are being explored for their potential as novel antibacterial agents due to their non-cytotoxic concentrations and ability to inhibit bacterial growth effectively (Palkar et al., 2017).
Anticancer Activity
Research into pyrazole derivatives has also uncovered compounds with significant anticancer properties. For example, some synthesized analogues have shown high activity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves interaction with specific cellular targets, indicating the potential for developing new chemotherapeutic agents based on these structures (Ahsan, 2012).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12-6-7-13(2)17(10-12)20-19(23)18-15-4-3-5-16(15)21-22(18)14-8-9-26(24,25)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQVSSWRHBFDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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